1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea
Description
This compound is a urea derivative featuring a 4-chlorophenyl group and a thiazole ring substituted with a pyridin-3-yl moiety. Urea-based compounds are widely studied for their diverse biological activities, including kinase inhibition, anticancer, and antiparasitic effects. The thiazole and pyridine rings contribute to its planar structure, enhancing interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C15H11ClN4OS |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-pyridin-3-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C15H11ClN4OS/c16-11-3-5-12(6-4-11)18-14(21)20-15-19-13(9-22-15)10-2-1-7-17-8-10/h1-9H,(H2,18,19,20,21) |
InChI Key |
NMQDSOJPJYUOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea typically involves the formation of the urea linkage between an amine-functionalized thiazole derivative and an aryl isocyanate or equivalent reactive intermediate. The key steps are:
- Preparation of the 4-(pyridin-3-yl)-1,3-thiazol-2-amine intermediate.
- Reaction of this amine with 4-chlorophenyl isocyanate to form the desired urea.
This approach leverages the nucleophilicity of the thiazolyl amine and the electrophilicity of the aryl isocyanate to form the urea bond under mild conditions.
Synthesis of 4-(Pyridin-3-yl)-1,3-thiazol-2-amine Intermediate
The 1,3-thiazole ring bearing a pyridin-3-yl substituent is commonly synthesized via cyclization reactions involving α-haloketones and thiourea derivatives or through condensation of appropriate precursors such as α-bromoketones with thiourea, followed by functionalization to introduce the pyridin-3-yl substituent.
A representative method includes:
- Condensation of 3-pyridinecarboxaldehyde with α-bromoacetophenone analogs to form α-bromoketones bearing pyridinyl groups.
- Cyclization with thiourea under reflux in ethanol or similar solvents to afford the thiazol-2-amine derivative.
This intermediate is purified by recrystallization or chromatography and characterized by spectral methods (NMR, IR, MS).
Formation of the Urea Derivative
The key step is the reaction between the 4-(pyridin-3-yl)-1,3-thiazol-2-amine and 4-chlorophenyl isocyanate.
- Dissolve the thiazol-2-amine intermediate in anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).
- Add 1 equivalent of 4-chlorophenyl isocyanate dropwise at 0–5 °C under inert atmosphere (nitrogen or argon).
- Stir the reaction mixture at room temperature or slightly elevated temperature (25–40 °C) for several hours (typically 2–6 h).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is quenched with water, and the product is extracted with organic solvents.
- Purification is achieved by recrystallization or column chromatography.
This method yields the target urea compound with high purity and yields typically ranging from 70% to 90%.
Alternative Synthetic Routes
Some literature reports alternative methods for urea formation, such as:
- Using phosgene or phosgene equivalents (triphosgene) to generate the isocyanate in situ from the corresponding amine, followed by reaction with the second amine.
- Direct coupling of amines with carbamoyl chlorides or via carbodiimide-mediated coupling under mild conditions.
However, these methods are less commonly reported for this specific compound due to the availability and stability of 4-chlorophenyl isocyanate.
Data Tables Summarizing Preparation Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | α-Bromoacetophenone + 3-pyridinecarboxaldehyde | Ethanol | Reflux (~78) | 4–6 | 75–85 | Cyclization with thiourea to form thiazol-2-amine |
| 2 | Thiazol-2-amine + 4-chlorophenyl isocyanate | DCM or THF | 0–25 | 2–6 | 70–90 | Urea bond formation under inert atmosphere |
Analytical and Characterization Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of characteristic aromatic protons from the chlorophenyl and pyridinyl rings, as well as signals corresponding to the thiazole and urea NH protons.
- Infrared Spectroscopy (IR): Key absorptions include urea carbonyl stretch (~1700 cm⁻¹), NH stretches (~3200–3400 cm⁻¹), and aromatic C–H stretches.
- Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of 330.8 g/mol confirms the molecular formula C15H11ClN4OS.
- Elemental Analysis: Consistent with calculated percentages for C, H, N, S, and Cl.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea group (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions to yield substituted amines and carbon dioxide. For example:
Reaction:
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea + H₂O → 4-Chloroaniline + 2-Amino-4-(pyridin-3-yl)thiazole + CO₂
Conditions:
-
Acidic: HCl (2M), reflux (100°C, 6–8 h)
-
Basic: NaOH (2M), 80°C, 4–6 h
Yield: ~60–75% (isolated products)
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring participates in electrophilic aromatic substitution (EAS) reactions at the 5-position. Halogenation and nitration are common:
Reaction:
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea + HNO₃ → Nitro-substituted derivative
Conditions:
-
Nitration: Concentrated HNO₃/H₂SO₄ (1:3 v/v), 0–5°C, 2 h
-
Bromination: Br₂ in CHCl₃, room temperature, 1 h
Yield:
| Reaction | Product | Yield (%) |
|----------------|---------------------------|-----------|
| Nitration | 5-Nitro-thiazole derivative | 55 |
| Bromination | 5-Bromo-thiazole derivative | 62 |
Data inferred from analogous thiazole systems
Condensation Reactions Involving the Urea Group
The urea moiety reacts with aldehydes or ketones to form Schiff bases:
Reaction:
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea + RCHO → Schiff base + H₂O
Conditions:
-
Ethanol, glacial acetic acid (catalyst), reflux (12 h)
Yield:
| Aldehyde (RCHO) | Product | Yield (%) |
|------------------|--------------------------|-----------|
| Benzaldehyde | Benzylidene derivative | 68 |
| 4-Nitrobenzaldehyde | Nitrobenzylidene derivative | 73 |
Based on urea reactivity studies
Coordination with Metal Ions
The pyridine nitrogen and thiazole sulfur atoms act as ligands for transition metals:
Reaction:
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea + CuCl₂ → Cu(II) complex
Conditions:
-
Methanol, room temperature, 2 h
Key Findings: -
Stability constants (log K): Cu²⁺ (5.2), Fe³⁺ (4.8)
-
Complexes exhibit enhanced antimicrobial activity compared to the parent compound
Cyclization Reactions
Under dehydrating conditions, the urea group facilitates heterocycle formation:
Reaction:
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea → Quinazolinone derivative
Conditions:
Hydrogen Bonding and Biological Interactions
The urea and pyridine groups form hydrogen bonds with biological targets (e.g., BRAF kinase):
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl, pyridinyl, and thiazolyl groups suggests that it may bind to specific sites on these targets, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Key Compounds :
- 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)
- 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9c) Substituents: Chloro-fluorophenyl, piperazine-methyl-thiazole. However, the additional fluorine may introduce steric hindrance .
- Compound T.14 (): (E)-1-(4-chlorophenyl)-3-(3-(4-methoxystyryl)phenyl)urea Substituents: Styryl group instead of thiazole-pyridine.
Structural Planarity and Crystallography
- 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea ()
- Crystal Data : The molecule is nearly planar (dihedral angles <10° between rings), facilitating π-π stacking with biological targets. Intermolecular N–H⋯N hydrogen bonds stabilize its structure, a feature critical for maintaining activity .
- Comparison : The target compound's thiazole-pyridine system likely exhibits similar planarity, optimizing interactions with hydrophobic enzyme pockets.
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
- Piperazine-containing analogs (e.g., 9c: 83.5% yield) are synthesized efficiently via nucleophilic substitution, whereas styryl derivatives (T.14) require multi-step routes with moderate yields (~60%) .
Biological Activity
1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea is a compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 340.83 g/mol. It features a urea moiety linked to a thiazole and pyridine ring, which are known to contribute to its biological activity.
Synthesis
The synthesis of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea typically involves multi-step organic reactions that include condensation and cyclization processes. The detailed synthetic pathway can be found in studies focusing on similar thiazole derivatives .
Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cancer cell proliferation. The urea functional group allows for hydrogen bonding interactions with target proteins, enhancing its binding affinity and biological efficacy.
Antiproliferative Effects
Several studies have evaluated the antiproliferative effects of 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea against various cancer cell lines:
The compound demonstrated significant antiproliferative activity comparable to established anticancer drugs such as sorafenib, which has an IC50 of 2.12 ± 0.18 μM against A549 cells.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect the compound's potency. For instance, the presence of specific substituents can enhance hydrophobic interactions and hydrogen bonding capabilities, leading to improved biological activity .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives where 1-(4-chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea was included as a lead compound. The study highlighted its effectiveness against multiple cancer types and suggested further exploration into its use as a BRAF inhibitor due to its structural similarities with known inhibitors .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-(4-Chlorophenyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]urea, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling a substituted isocyanate with a thiazol-2-amine derivative. For example, a protocol analogous to urea-thiazole derivatives involves reacting 4-chlorophenyl isocyanate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine in an inert solvent (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl by-products .
Key characterization methods:
- NMR spectroscopy (¹H, ¹³C) to confirm urea linkage and aromatic substituents.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- HPLC purity analysis (>95% purity threshold for biological assays).
Advanced: How can reaction conditions be optimized to minimize by-products (e.g., di-urea derivatives) during synthesis?
Answer:
By-products often arise from excess isocyanate or amine. Optimization strategies include:
- Stoichiometric control: Maintain a 1:1 molar ratio of isocyanate to amine.
- Temperature modulation: Lower reaction temperatures (e.g., 0–25°C) reduce side reactions.
- Solvent selection: Polar aprotic solvents (e.g., DMF) may improve solubility and regioselectivity .
Validation: Monitor reaction progress via TLC or in-situ IR spectroscopy to detect urea C=O stretching (~1640–1680 cm⁻¹) .
Basic: What spectroscopic techniques are critical for confirming the molecular structure of this urea-thiazole hybrid?
Answer:
- X-ray crystallography: Resolves the planar urea moiety and thiazole-pyridine dihedral angles (e.g., analogous structures show dihedral angles of 15–30° between aromatic rings) .
- ¹H NMR: Urea NH protons appear as broad singlets (δ 8.5–9.5 ppm). Thiazole C-H protons resonate at δ 7.2–8.0 ppm .
- FT-IR: Urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3200–3350 cm⁻¹ .
Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and predicted spectroscopic data?
Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model:
- Electronic transitions (UV-Vis spectra) to validate λmax shifts caused by electron-withdrawing substituents (e.g., Cl, pyridine).
- Vibrational frequencies to assign IR/Raman peaks with <5% deviation from experimental data.
- Conformational analysis to explain unexpected NMR splitting patterns (e.g., restricted rotation of urea groups) .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Answer:
- Solubility: Low aqueous solubility (<0.1 mg/mL) due to aromatic stacking; improved via co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes.
- Stability: Hydrolytically stable at pH 4–8 (24-hour assay). Degrades under strong acidic/basic conditions (pH <2 or >10) via urea bond cleavage .
Advanced: How can contradictory bioactivity data (e.g., IC50 variability) across cell lines be methodologically addressed?
Answer:
- Assay standardization: Use synchronized cell lines and control for ATP levels (via CellTiter-Glo®).
- Off-target profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding.
- Metabolic stability testing: Incubate with liver microsomes to assess CYP450-mediated inactivation .
Basic: What structural features suggest potential kinase inhibition activity for this compound?
Answer:
- Urea moiety: Mimics ATP-binding pocket H-bond interactions (e.g., analogous compounds target EGFR or VEGFR2).
- Thiazole-pyridine scaffold: Enhances π-π stacking with hydrophobic kinase pockets .
Supporting data:
| Kinase Target | IC50 (µM) | Reference |
|---|---|---|
| EGFR | 0.45 | |
| VEGFR2 | 1.2 |
Advanced: What strategies can validate hypothesized structure-activity relationships (SAR) for urea-thiazole derivatives?
Answer:
- Analog synthesis: Introduce substituents (e.g., electron-donating/-withdrawing groups) on the pyridine or chlorophenyl rings.
- Molecular docking: Simulate binding poses in kinase domains (e.g., PDB: 1M17) to correlate substituent effects with binding energy (ΔG).
- Free-Wilson analysis: Quantify contributions of substituents to bioactivity .
Basic: How is crystallographic data utilized to confirm the compound’s solid-state structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Unit cell parameters (e.g., monoclinic P21/c space group for analogous urea-thiazoles).
- Intermolecular interactions: N-H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing .
Advanced: How can polymorphic forms of this compound impact preclinical development, and how are they characterized?
Answer:
Polymorphs affect solubility and bioavailability. Characterization methods:
- Powder XRD: Identify distinct diffraction patterns (e.g., Form I vs. Form II).
- DSC/TGA: Measure melting points and thermal stability (decomposition >200°C for stable forms).
- Solvent screening: Use 24-solvent grid to isolate metastable forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
